

Spectroscopic Profile of Zopiclone N-oxide: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Zopiclone N-oxide	
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This technical guide provides a comprehensive overview of the available spectroscopic data for **Zopiclone N-oxide**, a primary active metabolite of the hypnotic agent Zopiclone. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Zopiclone N-oxide is a significant metabolite formed by the oxidation of the tertiary amine in the piperazine ring of Zopiclone. Understanding its spectroscopic properties is crucial for pharmacokinetic studies, metabolite identification, and impurity profiling in pharmaceutical formulations.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and quantification of **Zopiclone N-oxide** in biological matrices.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method.[1][2]

Mass Spectrometry Data

The fragmentation pattern of **Zopiclone N-oxide** has been characterized, providing specific transitions for its detection.



Parameter	Value	Reference
Molecular Formula	C17H17CIN6O4	[3]
Molecular Weight	404.81 g/mol	[3]
Precursor Ion ([M+H]+)	m/z 405.2	[2]
Product Ions	m/z 245.2, m/z 143.2	[2]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A typical experimental setup for the analysis of **Zopiclone N-oxide** in a biological matrix like urine or plasma is outlined below.[1][2]

Sample Preparation:

- Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is commonly used to isolate the analyte from the biological matrix.[1]
- Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.

Instrumentation:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase column, such as a C18 column, is typically used for separation.[2]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2]

LC-MS/MS Parameters:

 Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).



- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific transitions from the precursor ion to the product ions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest available data, experimental Nuclear Magnetic Resonance (NMR) spectra for **Zopiclone N-oxide** are not publicly accessible. However, predicted NMR data from computational models can provide valuable insights into its structural features. The Human Metabolome Database (HMDB) offers predicted ¹H and ¹³C NMR spectra for **Zopiclone N-oxide**.[4]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for **Zopiclone N-oxide**. It is important to note that these are computationally generated and may differ from experimental values.

Predicted ¹H NMR Chemical Shifts (in D₂O, 100 MHz)[4]

Predicted Chemical Shift (ppm)	Predicted Multiplicity	
8.49	S	
8.35	d	
8.16	S	
7.97	dd	
7.82	d	
4.0-4.5 (broad)	m	
3.5-3.9 (broad)	m	
3.29	S	

Predicted ¹³C NMR Chemical Shifts (in D₂O, 100 MHz)[4]



Predicted Chemical Shift (ppm)
165.2
158.9
151.1
149.8
145.7
142.3
140.1
131.2
129.5
120.7
70.1
65.4
58.6

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of a pharmaceutical compound like **Zopiclone N-oxide** is as follows:

- Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can influence the chemical shifts.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- Data Acquisition: Standard one-dimensional (1D) ¹H and ¹³C NMR experiments are performed. For complete structural elucidation, two-dimensional (2D) NMR experiments such



as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary.

Infrared (IR) Spectroscopy

Similar to NMR, experimental Infrared (IR) spectra for **Zopiclone N-oxide** are not readily available in public databases. However, the expected characteristic absorption bands can be predicted based on its molecular structure.

Predicted IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
N-Oxide (N → O)	~1300 - 1200	Stretching
Carbonyl (C=O) - Amide	~1680 - 1630	Stretching
Carbonyl (C=O) - Carbamate	~1725 - 1705	Stretching
Aromatic C=C	~1600 - 1450	Stretching
C-N	~1350 - 1000	Stretching
C-Cl	~800 - 600	Stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following outlines a standard procedure for obtaining an FTIR spectrum.

- Sample Preparation:
 - KBr Pellet Method: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
 - Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.

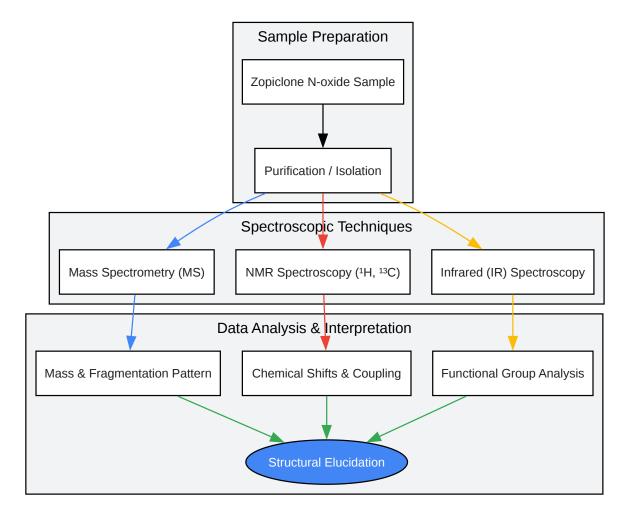


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound such as **Zopiclone N-oxide**.





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Caption: General workflow for spectroscopic analysis.

This guide provides a summary of the currently available spectroscopic information for **Zopiclone N-oxide**. While experimental mass spectrometry data is accessible, further research is needed to obtain and publish comprehensive experimental NMR and IR spectra to facilitate more detailed structural analysis and characterization.

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